![molecular formula C19H18N2O2S B2400833 N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-24-5](/img/structure/B2400833.png)
N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The presence of the methoxy group (-OCH3) and carboxamide group (-CONH2) suggest that it might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzothiazole moiety would contribute to aromaticity, while the methoxy and carboxamide groups could participate in various interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole, methoxy, and carboxamide groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
- Application : Overexpression of TKRs occurs in various cancers (e.g., breast, ovarian, colon, prostate). Quinazoline derivatives, including this compound, may act as anti-invasive agents in solid tumors and metastatic bone disease .
- Examples : Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with therapeutic potential .
- Activities : These derivatives span antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .
Antibacterial Activity
Tyrosine Kinase Receptor (TKR) Inhibition
Anticancer Properties
Pharmacodynamic Versatility
Molecular Modeling and QSAR
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-7-4-8-16-17(15)20-19(24-16)21-18(22)14-10-9-12-5-2-3-6-13(12)11-14/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULCVKDYDJWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
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